(1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate structure and properties
(1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate structure and properties
An In-Depth Technical Guide to (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate: Structure, Properties, and Application
Executive Summary: This guide provides a comprehensive technical overview of (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate, a chiral cyclopentene derivative of significant value in medicinal chemistry. It serves as a critical building block, or synthon, for a class of antiviral drugs known as carbocyclic nucleosides, most notably Peramivir and Abacavir. This document details the compound's structural and physicochemical properties, provides an in-depth look at its synthesis and chiral resolution from racemic Vince lactam, and elucidates its transformation into key antiviral agents. The content is tailored for researchers, chemists, and professionals in drug development, emphasizing the scientific principles behind the synthetic strategies and protocols.
Molecular Structure and Physicochemical Properties
(1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate is a bifunctional molecule featuring a cyclopentene ring, an amine group, and a methyl ester. The specific stereochemistry, with the substituents at positions 1 and 4 in a cis relationship, is crucial for its utility in asymmetric synthesis.
Structure:
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IUPAC Name: methyl (1S,4R)-4-aminocyclopent-2-ene-1-carboxylate
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Chirality: The molecule possesses two stereocenters at the C1 and C4 positions, leading to the (1S, 4R) designation. This specific enantiomer is the biologically relevant precursor for certain antiviral drugs.
Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₁NO₂ | [1] |
| Molecular Weight | 141.17 g/mol | [1] |
| CAS Number | 138923-03-2 (Free Base) 229613-83-6 (HCl Salt) 168683-02-1 (Boc-protected) | [1][2][3] |
| Physical Form | Solid (often off-white to light beige) | |
| Boiling Point | 191.9±40.0 °C (Predicted) | |
| Density | 1.109±0.06 g/cm³ (Predicted) | |
| pKa | 9.66±0.40 (Predicted) | |
| Storage Conditions | 2-8°C, Refrigerator, Inert atmosphere |
Note: Predicted values are computationally derived and should be used as estimates.
Spectral Data
Detailed, experimentally verified public domain spectral data (NMR, IR, MS) for the free base is scarce. Researchers should obtain analytical data upon synthesis or purchase to confirm identity and purity. The hydrochloride salt is the most commonly available form for which hazard data is published.
Synthesis and Chiral Resolution
The most prevalent and economically viable synthesis of enantiomerically pure (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate starts from racemic 2-azabicyclo[2.2.1]hept-5-en-3-one, widely known as Vince lactam .[4] The process involves two key stages: the methanolysis of the lactam to form the racemic amino ester, followed by classical chiral resolution.[5]
Synthesis Pathway Overview
The overall workflow is a robust and scalable method to access the desired chiral intermediate.
Caption: Synthesis and resolution of (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate.
Scientific Principles of the Synthesis
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Acid-Catalyzed Methanolysis: Vince lactam, a bicyclic amide, undergoes ring-opening in the presence of methanol and a strong acid catalyst (e.g., thionyl chloride or HCl). The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. This is followed by the cleavage of the C-N bond of the bicyclic system, yielding the cis-4-aminocyclopent-2-ene-1-carboxylate methyl ester. The use of thionyl chloride with methanol is an effective way to generate anhydrous HCl in situ, which drives the reaction.
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Diastereomeric Salt Resolution: This classical resolution technique exploits the fact that enantiomers (like the R,S and S,R amino esters) react with a single enantiomer of a chiral resolving agent (here, L-(+)-tartaric acid) to form diastereomers.[6] These diastereomeric salts ((1S,4R)-ester • L-tartrate and (1R,4S)-ester • L-tartrate) have different physical properties, including solubility.[7] In methanol, the (1S,4R)-ester • L-tartrate salt is significantly less soluble, allowing it to selectively crystallize out of the solution.[8] Subsequent filtration and basification of the isolated salt breaks the ionic bond, liberating the desired enantiomerically pure free amine.
Detailed Experimental Protocol
The following protocol is a synthesized representation of common industrial and laboratory procedures.
Step 1: Methanolysis of Racemic Vince Lactam
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Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a drying tube.
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Reaction: Suspend racemic Vince lactam (1.0 eq) in anhydrous methanol (approx. 2.5 mL per gram of lactam).
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Acidification: Cool the suspension in an ice bath (0-5 °C). Slowly add thionyl chloride (1.2 eq) dropwise, ensuring the temperature does not exceed 30 °C.
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Incubation: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours until the reaction is complete (monitored by TLC).
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Workup: Concentrate the reaction mixture under reduced pressure to remove methanol and excess HCl, yielding the crude racemic methyl (1S,4R)-4-aminocyclopent-2-enecarboxylate hydrochloride as a residue.
Step 2: Chiral Resolution with L-(+)-Tartaric Acid
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Dissolution: To the crude hydrochloride salt, add water (approx. 0.6 mL per gram of starting lactam) and L-(+)-tartaric acid (0.6 eq). Stir until all solids dissolve.
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pH Adjustment: Add methanol (approx. 1.3 mL per gram of starting lactam). Slowly add triethylamine (TEA) dropwise at room temperature to adjust the pH to approximately 4.0-4.5. The addition of the base forms the diastereomeric tartrate salts.
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Crystallization: Stir the solution for 5-6 hours at room temperature. The desired (1S,4R)-ester • L-tartrate salt will precipitate as a white solid.
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Isolation: Filter the solid precipitate and wash the filter cake with a small amount of cold methanol. The filtrate, containing the (1R,4S) enantiomer, can be set aside for racemization and recycling.
Step 3: Liberation of the Free Amine
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Basification: Suspend the filtered tartrate salt in a suitable solvent like dichloromethane (DCM).
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Extraction: Wash the suspension with an aqueous solution of a base (e.g., sodium carbonate or dilute sodium hydroxide) to neutralize the tartaric acid and protonated amine. Separate the organic layer.
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Final Steps: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate as the free base.
Applications in Antiviral Drug Development
The primary utility of this compound is as a chiral precursor for neuraminidase inhibitors and nucleoside reverse transcriptase inhibitors.[9][10]
Amine Protection (Boc Protection)
For many subsequent reactions, the primary amine is nucleophilic and must be protected to prevent unwanted side reactions. The most common strategy is protection as a tert-butoxycarbonyl (Boc) carbamate.[11]
Protocol: The free amine is dissolved in a solvent like dichloromethane. A base (e.g., NaHCO₃ or triethylamine) is added, followed by Di-tert-butyl dicarbonate (Boc₂O). The reaction is typically stirred at room temperature until completion, yielding (1S,4R)-methyl 4-((tert-butoxycarbonyl)amino)cyclopent-2-enecarboxylate.[11]
Case Study: Synthesis of Peramivir
Peramivir is an influenza neuraminidase inhibitor. The synthesis utilizes the Boc-protected amino ester in a key cycloaddition step to build the complex side chain with the correct stereochemistry.[12]
Caption: Key transformations in the synthesis of Peramivir from the title compound.
The critical transformation is the [3+2] cycloaddition between the cyclopentene double bond and a nitrile oxide (generated in situ).[9] This reaction establishes the stereocenters of the peramivir side chain with high control, a direct consequence of the pre-existing chirality in the starting material.[12] Subsequent steps involve reductive opening of the newly formed isoxazolidine ring, guanidinylation of the amine, and final deprotection/hydrolysis steps to reveal the final drug molecule.[13]
Case Study: Precursor to Abacavir
Abacavir is a potent nucleoside analog reverse transcriptase inhibitor used to treat HIV. The title compound is a precursor to a key intermediate, ((1S,4R)-4-aminocyclopent-2-en-1-yl)methanol .[14]
This transformation is achieved via the reduction of the methyl ester group to a primary alcohol, typically using a reducing agent like sodium borohydride in the presence of aqueous sodium hydroxide.[15] This amino alcohol is then condensed with a substituted pyrimidine derivative, which is later cyclized to form the purine ring system of Abacavir.[16]
Safety and Handling
The hydrochloride salt of (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate is classified as an irritant.
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Hazard Statements:
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Precautionary Measures:
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Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place. A refrigerator (2-8°C) under an inert atmosphere is recommended for long-term stability.
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References
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